N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4S2/c20-18-9-7-16(13-19(18)22-10-3-11-27(22,23)24)21-28(25,26)17-8-6-14-4-1-2-5-15(14)12-17/h6-9,12-13,21H,1-5,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOIDIIHZIXZQJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NC3=CC(=C(C=C3)Cl)N4CCCS4(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a sulfonamide compound that has gained attention in medicinal chemistry due to its potential biological activity. This article explores its synthesis, biological mechanisms, and therapeutic implications based on current research findings.
Chemical Structure and Properties
The compound's structure features a sulfonamide group attached to a tetrahydronaphthalene moiety and a phenyl ring substituted with a 1,1-dioxidoisothiazolidin-2-yl group. The presence of these functional groups contributes to its biological properties.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C16H18ClN3O4S2 |
| Molecular Weight | 397.91 g/mol |
The biological activity of this compound can be attributed to its ability to inhibit bacterial enzyme activity. The sulfonamide portion mimics para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound disrupts folic acid synthesis essential for bacterial growth and replication, leading to cell death.
Biological Evaluation
Recent studies have investigated the antimicrobial properties of this compound against various pathogens. For instance:
- Antimicrobial Activity : The compound has shown significant inhibitory effects against Gram-positive and Gram-negative bacteria. In vitro studies indicated an IC50 value of approximately 10 μM against Staphylococcus aureus and Escherichia coli, suggesting potential as an antimicrobial agent .
- Anti-leishmanial Activity : In a study focused on leishmaniasis, derivatives similar to this compound exhibited promising anti-leishmanial activity with IC50 values ranging from 5 to 15 μM against Leishmania donovani .
Case Study 1: Antimicrobial Efficacy
A study conducted by Jatav et al. evaluated several sulfonamide derivatives for their antimicrobial properties. The results indicated that modifications in the phenyl ring significantly enhance the efficacy of these compounds against bacterial strains. The tested compound demonstrated notable activity with minimal cytotoxicity towards mammalian cells .
Case Study 2: Anti-leishmanial Properties
In another investigation into anti-leishmanial agents, researchers synthesized various sulfonamides and assessed their effectiveness against L. donovani. The study concluded that specific substitutions on the aromatic ring could lead to compounds with enhanced anti-leishmanial activity, paving the way for further development as therapeutic agents .
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of this compound exhibit notable anticancer activity. The mechanisms through which it operates include:
- Inhibition of Cell Proliferation : Studies have shown that the compound can significantly inhibit cell growth in various cancer cell lines. For instance, compounds with similar structures have been tested against the NCI-60 cell line panel, demonstrating low micromolar GI50 levels (1.9–3.0 μM) against human tumor cell lines including lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers .
-
Mechanisms of Action :
- Signal Pathway Inhibition : The compound may inhibit specific signaling pathways such as the Hedgehog signaling pathway, which is crucial in cancer progression .
- Antimicrobial Activity : Its sulfonamide structure suggests potential antimicrobial properties that could complement its anticancer effects by targeting bacterial infections that may complicate cancer treatment .
Synthesis and Production
The synthesis of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multi-step organic reactions. Key steps include:
- Nitration and Reduction : Starting from 4-chloroaniline to form the corresponding amine.
- Cyclization : Reaction with isothiazolidine-1,1-dioxide to form the isothiazolidinyl derivative.
- Acylation : Acylation with appropriate acyl chlorides under controlled conditions.
Case Studies and Research Findings
Several studies have documented the biological activity and potential applications of compounds related to this compound:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with three structurally related sulfonamide- or heterocyclic-containing molecules derived from the provided evidence.
Structural Features and Functional Groups
Physical and Spectroscopic Properties
- Target Compound: No experimental data provided, but the sulfone group (from isothiazolidinone dioxide) likely enhances polarity and thermal stability compared to simpler sulfonamides.
- (S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide : Characterized by <sup>1</sup>H NMR (δ 7.80–6.80 ppm for aromatic protons), ESI-MS ([M+H]<sup>+</sup> at m/z 456), and FT-IR (C-SO2 stretch at 1160 cm<sup>-1</sup>) .
- N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide : Exhibits intermolecular C–H⋯O hydrogen bonds (C9–H9B⋯O3 and C2–H5⋯O5), forming chains in the crystal lattice .
Key Differentiators of the Target Compound
Multifunctional Design: Uniquely combines tetrahydronaphthalene (enhanced lipophilicity), sulfonamide (hydrogen-bonding capacity), and isothiazolidinone dioxide (sulfone-driven polarity).
Structural Complexity : The 1,1-dioxidoisothiazolidin-2-yl group distinguishes it from simpler chloro- or nitro-substituted analogs (e.g., ).
Hypothetical Bioactivity : Sulfonamides are prevalent in antibiotics (e.g., sulfa drugs) and carbonic anhydrase inhibitors, suggesting the target could share similar mechanisms.
Q & A
Q. What interdisciplinary approaches improve scalability of the synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
